

Spectroscopic Data of 6-Ethoxypyridine-3-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: **6-Ethoxypyridine-3-carbonitrile**

Cat. No.: **B025935**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **6-Ethoxypyridine-3-carbonitrile**. Due to the limited availability of published spectra for this specific molecule, this document presents estimated data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It also includes comprehensive, generalized experimental protocols for obtaining such data.

Estimated Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Ethoxypyridine-3-carbonitrile**. These estimations are derived from characteristic values for the functional groups present and data from analogous pyridine-3-carbonitrile derivatives.

Table 1: Estimated ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.6	d	1H	H-2
~7.9	dd	1H	H-4
~6.8	d	1H	H-5
~4.5	q	2H	-OCH ₂ CH ₃
~1.4	t	3H	-OCH ₂ CH ₃

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).

Table 2: Estimated ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~163	C-6
~152	C-2
~141	C-4
~117	C-5
~116	-C≡N
~94	C-3
~63	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak (77.16 ppm).

Table 3: Estimated IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2900	Medium	C-H stretch (Aliphatic)
~2230	Strong	-C≡N stretch (Nitrile)
~1600, ~1480	Strong	C=C and C=N stretch (Pyridine ring)
~1250	Strong	C-O stretch (Aryl ether)

Table 4: Estimated Mass Spectrometry Data

m/z	Interpretation
~148	[M] ⁺ (Molecular ion)
~120	[M-C ₂ H ₄] ⁺ .
~103	[M-OC ₂ H ₅] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Weigh approximately 5-10 mg of the solid sample of **6-Ethoxypyridine-3-carbonitrile**. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.^[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and match the probe for the desired nucleus (¹H or ¹³C).^[2]

- Data Acquisition:
 - For ^1H NMR, a standard single-pulse experiment is typically used. The acquisition parameters, such as the number of scans, relaxation delay, and pulse width, should be optimized to obtain a good signal-to-noise ratio.[3]
 - For ^{13}C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[4] Due to the low natural abundance of ^{13}C , a larger number of scans and a potentially longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[5][6]
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis using the residual solvent peak or the internal standard. Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

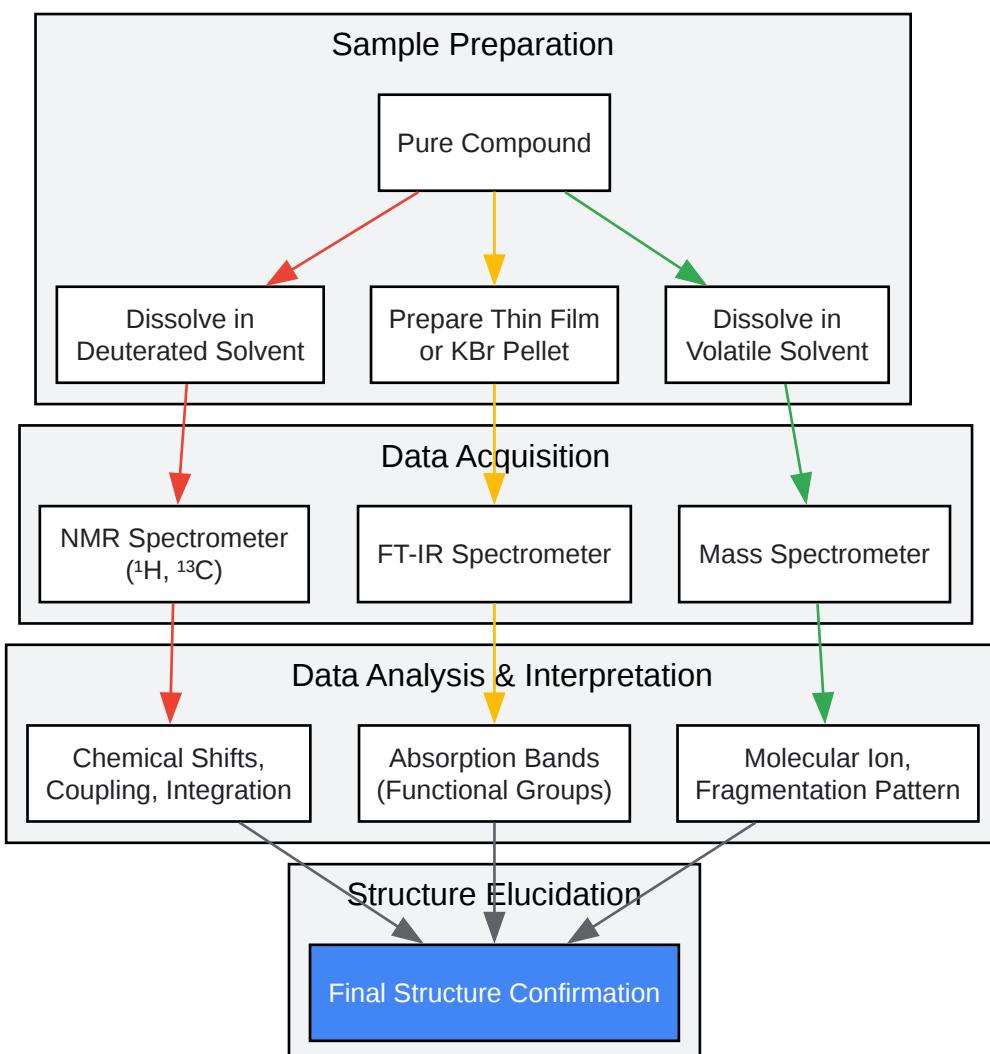
- Sample Preparation (Thin Solid Film): Dissolve a small amount (a few milligrams) of **6-Ethoxypyridine-3-carbonitrile** in a volatile organic solvent like methylene chloride or acetone.[7] Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7][8]
- Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (primarily CO_2 and water vapor). This will be automatically subtracted from the sample spectrum.
- Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder. Acquire the infrared spectrum. The typical scanning range is from 4000 cm^{-1} to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **6-Ethoxypyridine-3-carbonitrile** in a volatile solvent such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL, which is then further diluted.[9] The solution must be free of any particulate matter.
- Instrumentation and Ionization: Introduce the sample into the mass spectrometer, often via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile, small organic molecule, Electron Ionization (EI) is a common method that provides a characteristic fragmentation pattern.[10]
- Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[11]
- Detection and Spectrum Generation: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.
- Data Interpretation: Identify the molecular ion peak ($[M]^+$) to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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